molecular formula C7H4ClFO3S B1345471 4-(Fluorosulfonyl)benzoyl chloride CAS No. 402-55-1

4-(Fluorosulfonyl)benzoyl chloride

Cat. No. B1345471
CAS RN: 402-55-1
M. Wt: 222.62 g/mol
InChI Key: JMTAYFNTRRLWQG-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)benzoyl chloride is a chemical compound used as a reagent in the synthesis of irreversible adenosine A1 antagonist . It has a molecular formula of CHClFOS .


Synthesis Analysis

The specific role of 4-(fluorosulfonyl)benzoyl chloride in synthesis involves its participation in acylation, a chemical reaction that introduces an acyl group (derived from an organic acid) onto another molecule.


Molecular Structure Analysis

The molecular structure of 4-(Fluorosulfonyl)benzoyl chloride consists of a benzoyl group (C6H5CO-) attached to a fluorosulfonyl group (FSO2-). The molecular formula is C7H4ClFO3S, with an average mass of 222.621 Da and a monoisotopic mass of 221.955368 Da .


Chemical Reactions Analysis

4-(Fluorosulfonyl)benzoyl chloride is used as a reagent in various chemical reactions. For instance, it was used in the synthesis of an irreversible adenosine A1 antagonist .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Fluorosulfonyl)benzoyl chloride include a molecular weight of 222.62 g/mol, a computed XLogP3 of 2.2, no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Synthesis of Irreversible Adenosine A1 Antagonist

The primary application of 4-(fluorosulfonyl)benzoyl chloride in scientific research reported in the literature involves its use as a chemical reagent in the synthesis of an irreversible adenosine A1 antagonist, 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine. Adenosine A1 receptors are a type of G protein-coupled receptor found in the central nervous system and other tissues. They play a role in various physiological processes, including regulating sleep, memory, and learning. Antagonists of these receptors can have potential therapeutic applications in treating neurological disorders like Parkinson’s disease and Alzheimer’s disease. The specific role of 4-(fluorosulfonyl)benzoyl chloride in this synthesis involves its participation in acylation, a chemical reaction that introduces an acyl group (derived from an organic acid) onto another molecule. In this case, the 4-(fluorosulfonyl)benzoyl group is attached to a hydroxyl group on the target molecule, contributing to the overall structure and function of the final product, the irreversible adenosine A1 antagonist.

Affinity Label of Dimeric Pig Lung Pi Class Glutathione S-Transferase

4-(Fluorosulfonyl)benzoic acid, a closely related compound to 4-(Fluorosulfonyl)benzoyl chloride, is used as an affinity label of dimeric pig lung pi class glutathione S-transferase . This enzyme plays a crucial role in the detoxification of xenobiotics in the body. The fluorosulfonyl group in the compound can form a covalent bond with the enzyme, allowing researchers to study its structure and function in more detail .

Safety and Hazards

Safety measures for handling 4-(Fluorosulfonyl)benzoyl chloride include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-fluorosulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTAYFNTRRLWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193197
Record name 4-(Fluorosulphonyl)benzoyl chloride
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Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluorosulfonyl)benzoyl chloride

CAS RN

402-55-1
Record name 4-(Fluorosulfonyl)benzoyl chloride
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Record name 4-(Fluorosulfonyl)benzoyl chloride
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Record name 402-55-1
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Record name 4-(Fluorosulphonyl)benzoyl chloride
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Record name 4-(fluorosulphonyl)benzoyl chloride
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Record name 4-(FLUOROSULFONYL)BENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(fluorosulfonyl)benzoyl chloride in the development of potential antiprotozoal agents?

A: [] Researchers used 4-(fluorosulfonyl)benzoyl chloride to modify the side-chain amino groups of 7-substituted guanines and hypoxanthines. These modified compounds were designed to act as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), an enzyme crucial for cell proliferation in malarial parasites but less critical for mammalian cells. The 4-(fluorosulfonyl)benzoyl group introduces a reactive functional group capable of forming covalent bonds with the enzyme, potentially leading to irreversible inhibition. This approach aimed to exploit the differences in HGPRTase between parasites and mammals to develop selective antiprotozoal agents.

Q2: Did the compounds synthesized using 4-(fluorosulfonyl)benzoyl chloride demonstrate significant antiprotozoal activity?

A: [] Unfortunately, the synthesized compounds, including those modified with 4-(fluorosulfonyl)benzoyl chloride, did not show significant in vitro inhibition of HGPRTase from H.Ep.-2 cells or extend the lifespan of mice infected with P. berghei. While this specific study did not yield successful antiprotozoal candidates, it highlights the potential of targeting HGPRTase and utilizing reactive groups like the one present in 4-(fluorosulfonyl)benzoyl chloride for the development of novel therapeutic agents.

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